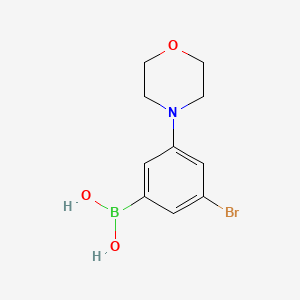

3-Bromo-5-morpholinophenylboronic acid

Übersicht

Beschreibung

3-Bromo-5-morpholinophenylboronic acid: is an organoboron compound that features a bromine atom, a morpholine ring, and a boronic acid group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-morpholinophenylboronic acid typically involves the bromination of 5-morpholinophenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the phenyl ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-5-morpholinophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Substitution: Nucleophiles (e.g., amines or thiols) in the presence of a base and solvent.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-5-morpholinophenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor, particularly in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials .

Wirkmechanismus

The mechanism of action of 3-Bromo-5-morpholinophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst .

In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a reversible covalent bond with the serine residue. This interaction inhibits the enzyme’s activity, making boronic acids valuable tools in drug discovery .

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-5-methoxyphenylboronic acid

- 3-Bromo-5-chlorophenylboronic acid

- 3-Bromo-5-fluorophenylboronic acid

Uniqueness: 3-Bromo-5-morpholinophenylboronic acid is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where the morpholine group can participate in hydrogen bonding or other interactions, enhancing the reactivity and selectivity of the compound .

Biologische Aktivität

3-Bromo-5-morpholinophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the development of pharmaceuticals and complex organic molecules. The biological activity of this compound, including its anticancer properties and effects on various biological pathways, is under investigation.

IUPAC Name: this compound

Molecular Formula: C11H14BBrN2O3

Molecular Weight: 303.05 g/mol

The compound features a bromine substituent and a morpholine ring, which are significant for its reactivity and biological interactions. The boronic acid functional group allows it to participate in various chemical reactions, particularly those involving nucleophiles.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study evaluated its effectiveness against different cancer cell lines, including breast and lung cancer cells. The compound demonstrated an IC50 value of approximately 12 µM against MCF-7 (breast cancer) cells, indicating potent cytotoxicity .

A comparative analysis with other boronic acids revealed that the presence of the morpholine moiety significantly enhances its biological activity. The mechanism of action appears to involve the inhibition of proteasomal activity, which is crucial for regulating cell cycle and apoptosis .

The compound's mechanism involves interaction with the proteasome pathway, leading to the accumulation of pro-apoptotic factors. This action disrupts cellular homeostasis and promotes apoptosis in cancer cells. Additionally, it may interfere with signaling pathways associated with tumor growth and metastasis .

Study 1: Inhibition of Mycobacterial Growth

A case study assessed the inhibitory effects of this compound on Mycobacterium tuberculosis. The compound was tested for its minimum inhibitory concentration (MIC), yielding an MIC value of 250 µM against the pathogenic strain. This suggests potential applications in treating tuberculosis through the inhibition of mycobactin biosynthesis .

Study 2: Cytotoxicity Assessment

In another study, the cytotoxic effects were evaluated using normal human fibroblast cell lines (MRC-5). The results indicated low cytotoxicity with an IC50 greater than 100 µM, suggesting a favorable therapeutic window for further development as an anticancer agent .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(3-bromo-5-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNLKBOIZQUEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681714 | |

| Record name | [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-10-8 | |

| Record name | B-[3-Bromo-5-(4-morpholinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.